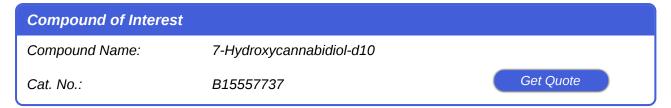


Commercial Sources and Technical Guide for 7-Hydroxycannabidiol-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, analytical applications, and metabolic context of **7-Hydroxycannabidiol-d10** (7-OH-CBD-d10). This deuterated internal standard is crucial for the accurate quantification of 7-Hydroxycannabidiol, a primary active metabolite of Cannabidiol (CBD), in various biological matrices.

Commercial Availability

7-Hydroxycannabidiol-d10 is available as a certified reference material from specialized chemical suppliers. The primary commercial sources identified are Cerilliant Corporation (a subsidiary of MilliporeSigma) and MedChemExpress. These suppliers provide the standard in solution format, typically dissolved in methanol or acetonitrile, to ensure stability and ease of use for analytical purposes.

While a specific Certificate of Analysis (CoA) for each batch should be obtained from the supplier, the following table summarizes the typical quantitative data provided for such certified reference materials, based on available product information and representative CoAs for similar deuterated standards from these suppliers.

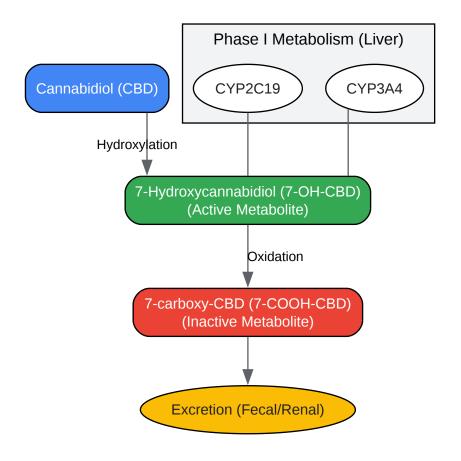


Parameter	Cerilliant	MedChemExpress
Product Number	B130838-5 / B130838-5MG	HY-W775325S
Chemical Formula	C21H20D10O3	C21H20D10O3
Molecular Weight	340.52 g/mol	340.53 g/mol
Formulation	5 mg (neat)	100 μg/mL in Acetonitrile
Chemical Purity	Typically ≥98% (by HPLC, GC/MS)	Information not readily available
Isotopic Purity	Typically ≥99 atom % D	Information not readily available
Certified Concentration	Not applicable (neat)	100 μg/mL (with uncertainty)
Storage Conditions	Freeze	-20°C
Accreditation	ISO/IEC 17025, ISO 17034	Not specified

Metabolic Pathway of Cannabidiol

7-Hydroxycannabidiol is a major active metabolite of cannabidiol, formed primarily in the liver. The metabolic conversion is catalyzed by cytochrome P450 enzymes, with CYP2C19 and CYP3A4 playing the most significant roles.[1][2][3] 7-OH-CBD itself is further metabolized to 7-carboxy-CBD (7-COOH-CBD), a pharmacologically less active compound.[1] The anticonvulsant effects of CBD are attributed to both the parent compound and its 7-hydroxy metabolite.[1][4]





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Figure 1: Simplified metabolic pathway of Cannabidiol to 7-Hydroxycannabidiol.

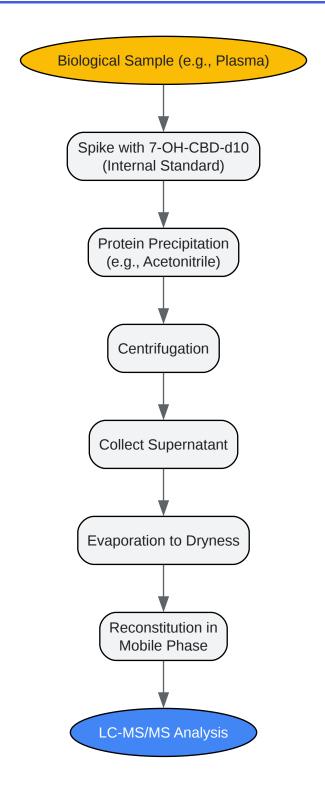
Experimental Protocols

7-Hydroxycannabidiol-d10 is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of 7-OH-CBD in biological samples like plasma, serum, and urine.

Sample Preparation and Extraction Workflow

The following is a representative workflow for the extraction of 7-OH-CBD from a biological matrix using 7-OH-CBD-d10 as an internal standard.





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Figure 2: General workflow for sample preparation for LC-MS/MS analysis.

Detailed Method for Quantification of 7-OH-CBD in Rat Serum by LC-MS/MS



This protocol is adapted from a validated method for the simultaneous quantification of CBD, THC, and their major metabolites.

- 1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of 7-Hydroxycannabidiol-d10 in methanol or acetonitrile at a concentration of 100 μg/mL.
- Prepare working standard solutions of non-deuterated 7-OH-CBD in the appropriate solvent at various concentrations to create a calibration curve.
- Prepare a working internal standard solution of 7-OH-CBD-d10 by diluting the stock solution.
- 2. Sample Preparation:
- To 50 μL of rat serum, add the 7-OH-CBD-d10 internal standard solution.
- Precipitate proteins by adding a sufficient volume of acetonitrile.
- Vortex the mixture thoroughly.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is employed for optimal separation.
 - Flow Rate: A suitable flow rate for the column dimensions should be used.



- Injection Volume: Typically 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes and instrument sensitivity.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 7-OH-CBD and 7-OH-CBD-d10 are monitored.
 - Data Analysis: The concentration of 7-OH-CBD in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (7-OH-CBD-d10) and comparing this ratio to the calibration curve generated from the working standards.

The use of a deuterated internal standard like 7-OH-CBD-d10 is critical as it co-elutes with the non-deuterated analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

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